molecular formula C15H17NO B258901 1-(Spiro[2.3]hex-1-ylcarbonyl)indoline

1-(Spiro[2.3]hex-1-ylcarbonyl)indoline

Cat. No. B258901
M. Wt: 227.3 g/mol
InChI Key: HVVOCGTVQAUZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Spiro[2.3]hex-1-ylcarbonyl)indoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic indoline derivative that has been synthesized using various methods.3]hex-1-ylcarbonyl)indoline.

Scientific Research Applications

1-(Spiro[2.3]hex-1-ylcarbonyl)indoline has shown potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Studies have also shown that this compound has neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-(Spiro[2.3]hex-1-ylcarbonyl)indoline is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It has also been reported to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been reported to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Spiro[2.3]hex-1-ylcarbonyl)indoline in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, and the yields are generally high. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(Spiro[2.3]hex-1-ylcarbonyl)indoline. One area of research could focus on the development of more efficient synthesis methods to increase the yield of the desired product. Another area of research could focus on the identification of the specific enzymes and signaling pathways targeted by this compound. Further studies could also investigate the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential applications in various fields of scientific research. Its ease of synthesis and potential applications make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

1-(Spiro[2.3]hex-1-ylcarbonyl)indoline has been synthesized using different methods. One of the most commonly used methods involves the reaction between indoline and a spirocyclic ketone in the presence of a Lewis acid catalyst. This method has been reported to give high yields of the desired product. Other methods include the use of palladium-catalyzed coupling reactions and radical reactions.

properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(spiro[2.3]hexan-2-yl)methanone

InChI

InChI=1S/C15H17NO/c17-14(12-10-15(12)7-3-8-15)16-9-6-11-4-1-2-5-13(11)16/h1-2,4-5,12H,3,6-10H2

InChI Key

HVVOCGTVQAUZNY-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC2C(=O)N3CCC4=CC=CC=C43

Canonical SMILES

C1CC2(C1)CC2C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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